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Compound of Interest

Compound Name: Phenyl b-D-galactoside

CAS No.: 2818-58-8

Cat. No.: B1580619

Get Quote

Executive Summary
Phenyl

-D-galactoside (P

G) is a specific, chromogenic substrate utilized primarily for the structural and kinetic
characterization of

-galactosidase (EC 3.2.1.23). Unlike its nitro-substituted analog ONPG (o-nitrophenyl

-D-galactoside), P

G releases phenol upon hydrolysis, requiring UV detection or secondary coupling for
visualization.

Key Finding: P

G exhibits high specificity for

-galactosidases but demonstrates measurable cross-reactivity with broad-specificity cytosolic
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-glucosidases (EC 3.2.1.21) and certain family 1 glycoside hydrolases. Its lower leaving-group
lability (pKa of phenol

10.0 vs. pKa of o-nitrophenol

7.2) makes it a more rigorous probe for active site nucleophilicity than ONPG.

Mechanistic Insight: The Aglycone Effect
To understand cross-reactivity, one must analyze the transition state. Glycosidases function via

an acid-base mechanism. The specificity depends on two factors:

Glycone Recognition: The enzyme's ability to bind the sugar moiety (Galactose vs. Glucose).

Aglycone Departure: The ability of the leaving group (Phenyl vs. Nitrophenyl) to accept a

proton and detach.

The absence of the electron-withdrawing nitro group in P

G makes the glycosidic bond more stable than in ONPG. Therefore, an enzyme must possess
a highly optimized active site to hydrolyze P

G efficiently. This acts as a "specificity filter," reducing background noise from weaker, non-
specific esterases that might cleave ONPG but fail to cleave P

G.

Diagram 1: Hydrolysis Mechanism & Specificity Logic
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Caption: Mechanistic pathway showing the hydrolysis of P
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G. Note the high pKa of the phenol leaving group requires efficient catalysis, minimizing non-
specific cleavage.

Comparative Analysis: P G vs. Alternatives
The following table contrasts P

G with the industry standards ONPG and 4-MUG (4-Methylumbelliferyl

-D-galactopyranoside).

Feature

Phenyl

-D-galactoside (P

G)

ONPG (o-
Nitrophenyl-gal)

4-MUG
(Fluorogenic)

Detection Mode
UV Absorbance (265-

270 nm)

Visible Absorbance

(420 nm)

Fluorescence (Ex 360

/ Em 450)

Sensitivity Moderate High Ultra-High

Leaving Group pKa ~10.0 (Phenol) ~7.2 (o-Nitrophenol) ~7.8 (4-MU)

Substrate Specificity
Very High (Requires

strong catalysis)

Moderate (Labile bond

prone to

spontaneous/promisc

uous hydrolysis)

High

Cross-Reactivity

Low (Minimal

spontaneous

hydrolysis)

Moderate (Can be

cleaved by some

esterases)

Low

Primary Use Case

Kinetic mechanism

studies; Active site

probing

Routine activity

assays; Screening

High-throughput

screening; Low-

abundance enzymes

Cross-Reactivity Profile
-Glucosidase (Aglycone Promiscuity): Some broad-specificity

-glucosidases (e.g., almond
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-glucosidase) will hydrolyze P

G, albeit with a

significantly lower (10-100x) than for phenyl

-D-glucoside.

-Galactosidase:Negligible. The anomeric configuration (

vs

) acts as a strict steric lock.

-Glucuronidase:Negligible. The oxidation at C6 prevents binding in the galactosidase pocket.

Experimental Protocol: Self-Validating Specificity
Assay
To objectively measure cross-reactivity, you cannot rely on simple absorbance. You must use a

Differential Inhibition Workflow. This protocol validates that the signal is truly from

-galactosidase and not a contaminant or cross-reacting glucosidase.

Materials
Substrate: 10 mM Phenyl

-D-galactoside in 50 mM Sodium Phosphate buffer (pH 7.2).

Enzyme Source: Cell lysate or purified enzyme.

Specific Inhibitor (Validation Control):

For

-Gal: PETG (Phenylethyl

-D-thiogalactoside) - 1 mM.

For
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-Glc (Contaminant Check): Conduritol B Epoxide (CBE) - 1 mM.

Detection: UV Spectrophotometer (Quartz cuvettes required).

Workflow Diagram
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Caption: Differential Inhibition Workflow to distinguish specific

-gal activity from cross-reactive

-glucosidase activity.

Step-by-Step Methodology
Baseline Setup: Zero the spectrophotometer at 270 nm using a blank containing buffer and

substrate (without enzyme) to account for any autohydrolysis (though P

G is very stable).

Reaction Initiation: Add 50

L of enzyme sample to 950

L of substrate solution.

Kinetic Monitoring: Monitor Absorbance at 270 nm (

) continuously for 5–10 minutes.

Note: Phenol has an extinction coefficient (

) of approximately

at 270 nm (pH 7.0).

Validation Logic (The "Trust" Factor):

True

-Gal Activity: Signal in Tube A and Tube C is high; Signal in Tube B (PETG) is near zero.

Cross-Reactivity (Glucosidase): Signal in Tube A is high; Signal in Tube B is also high

(PETG doesn't inhibit glucosidase); Signal in Tube C (CBE) is reduced.
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Phenyl -D-Galactoside (P G)]. BenchChem, [2026]. [Online PDF]. Available at:
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specificity-of-phenyl-d-galactoside-p-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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